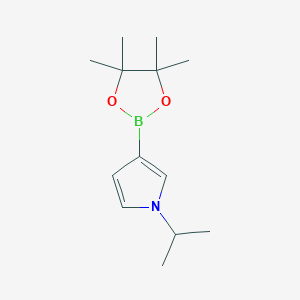
1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Descripción general
Descripción
The compound “1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole” is a type of organoboron compound. Organoboron compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are often used as intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of “Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” and “(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone” involves a three-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by various methods such as NMR spectroscopy, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic and amidation reactions . Boronic acid compounds are usually used to protect diols; they are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined by various methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular electrostatic potential and frontier molecular orbitals of the compounds are further investigated by DFT .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole and its derivatives are used as intermediates in the synthesis of complex organic compounds. For example, in a study by Huang et al. (2021), such compounds were synthesized through a three-step substitution reaction. The structures were confirmed using various spectroscopic methods and X-ray diffraction, and analyzed using density functional theory (DFT) (Huang et al., 2021).
Application in Polymer Synthesis
The compound plays a role in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole units, as studied by Welterlich et al. (2012). Such polymers exhibit specific physicochemical properties useful in various applications (Welterlich, Charov, & Tieke, 2012).
Development of Luminescent Materials
This compound is also significant in creating luminescent materials. Zhu et al. (2007) reported its use in synthesizing conjugated polymers with distinctive red colors and solubility in organic solvents, highlighting its potential in optoelectronic applications (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Investigation of Electrostatic Potential and Molecular Orbitals
Studies on the compound include investigating its molecular electrostatic potential and frontier molecular orbitals using DFT. Such research aids in understanding its physicochemical properties and potential applications in various fields (Liao, Liu, Wang, & Zhou, 2022).
Use in Photovoltaic Applications
The compound has also been utilized in the synthesis of photovoltaic materials. Tamilavan et al. (2013) synthesized polymers using this compound that exhibited broad absorption covering the visible spectrum, indicating its potential in solar energy applications (Tamilavan, Song, Kim, Agneeswari, Kang, & Hyun, 2013).
Catalysis in Organic Synthesis
Furthermore, the compound is used as a catalyst in organic synthesis, as indicated in a study on the esterification of boric acid, which explored the use of ionic liquids as catalysts in reactions involving compounds like 1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (Li-Zhen, Ting-ting, Yan-Wei, & Hong-ze, 2010).
Safety And Hazards
Direcciones Futuras
The future directions of research on organoboron compounds are promising. They are not only important intermediates in organic synthesis but also have a wide range of applications in pharmacy and biology . They can be used to treat tumors and microbial infections, and they can also be used to design anticancer drugs . In addition, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Propiedades
IUPAC Name |
1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO2/c1-10(2)15-8-7-11(9-15)14-16-12(3,4)13(5,6)17-14/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJJTDOXJUGTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733789 | |
| Record name | 1-(Propan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
CAS RN |
439813-84-0 | |
| Record name | 1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439813-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Propan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



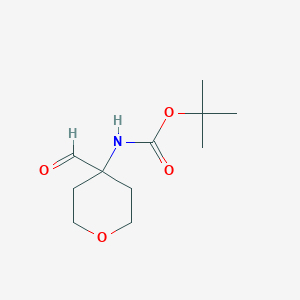
![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)
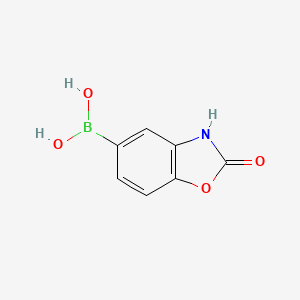
![2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B1429575.png)
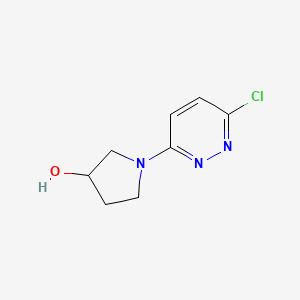
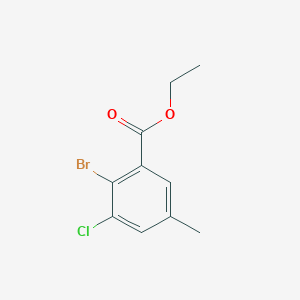
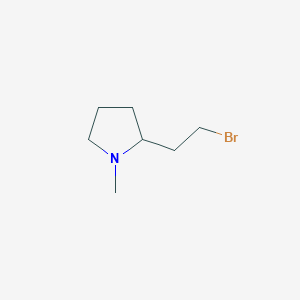
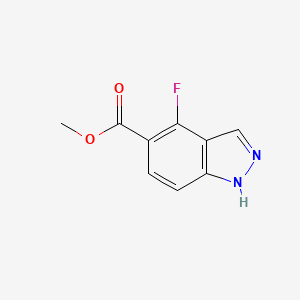
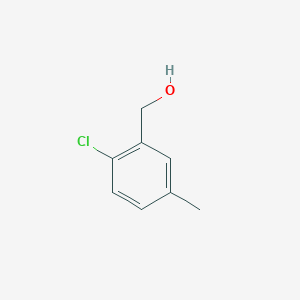
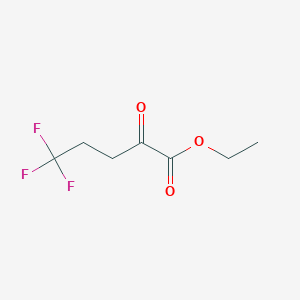
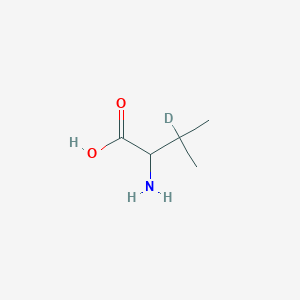
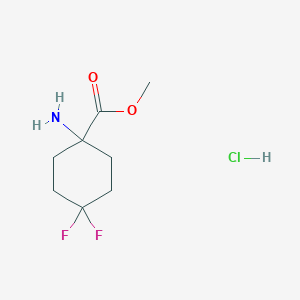
![2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1429592.png)